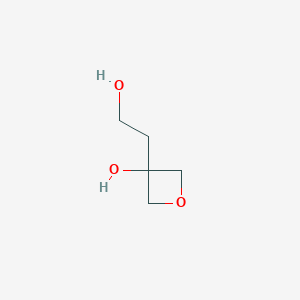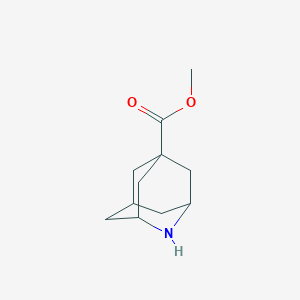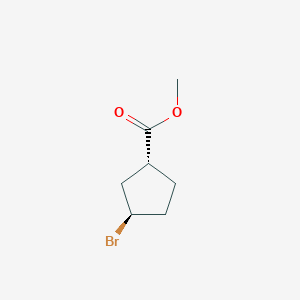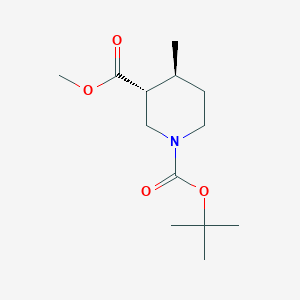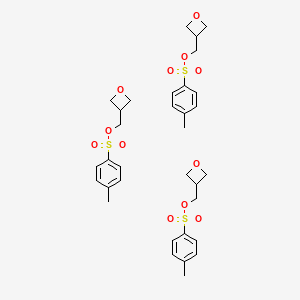
3-Oxetanemethanol, 3-(4-methylbenzenesulfonate)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Oxetanemethanol, 3-(4-methylbenzenesulfonate):
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-Oxetanemethanol, 3-(4-methylbenzenesulfonate) involves the following steps:
Reaction of 3-methyl-3-(4-methylbenzenesulfonyl)oxetane with a base: This step involves the reaction of 3-methyl-3-(4-methylbenzenesulfonyl)oxetane with a base such as sodium hydroxide or potassium hydroxide.
Formation of the intermediate: The reaction produces an intermediate compound.
Reaction with methanol: The intermediate is then reacted with methanol to form the final product, 3-Oxetanemethanol, 3-(4-methylbenzenesulfonate)[][1].
Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves:
Controlled temperature and pressure conditions: to facilitate the reactions.
Purification steps: such as recrystallization or chromatography to obtain the final product with high purity[][1].
化学反应分析
Types of Reactions: 3-Oxetanemethanol, 3-(4-methylbenzenesulfonate) undergoes various chemical reactions, including:
Substitution reactions: It can undergo nucleophilic substitution reactions where the sulfonate group is replaced by other nucleophiles.
Polymerization reactions: It acts as an initiator in polymerization reactions, forming polymers and copolymers[][1].
Common Reagents and Conditions:
Nucleophiles: such as amines, alcohols, and thiols are commonly used in substitution reactions.
Polymerization conditions: typically involve the use of catalysts and controlled temperature to initiate and propagate the polymerization process[][1].
Major Products:
Substitution products: Depending on the nucleophile used, various substituted oxetane derivatives can be formed.
Polymers and copolymers: The compound can form a variety of polymers and copolymers with different properties and applications[][1].
科学研究应用
Chemistry:
Crosslinking agent: Used in the synthesis of high-performance polymers and resins.
Polymerization initiator: Initiates polymerization reactions to form various polymeric materials[][1].
Biology and Medicine:
Drug delivery systems: Potential use in the development of drug delivery systems due to its ability to form stable polymers.
Biocompatible materials: Used in the synthesis of biocompatible materials for medical applications.
Industry:
High-performance materials: Used in the production of high-performance materials such as coatings, adhesives, and sealants.
Polyester and polyether synthesis: Involved in the synthesis of polyesters and polyethers for various industrial applications[][1].
作用机制
Molecular Targets and Pathways:
Polymerization pathways: The compound initiates polymerization through the formation of reactive intermediates that propagate the polymer chain growth.
Crosslinking interactions: It forms covalent bonds with other polymer chains, creating a three-dimensional network structure[][1].
相似化合物的比较
3-Oxetanemethanol, 3-ethyl-, 4-methylbenzenesulfonate: Similar structure but with an ethyl group instead of a methyl group.
3-Oxetanemethanol, 3-(4-chlorobenzenesulfonate): Similar structure but with a chlorobenzene sulfonate group instead of a methylbenzenesulfonate group.
Uniqueness:
Reactivity: The presence of the methylbenzenesulfonate group in 3-Oxetanemethanol, 3-(4-methylbenzenesulfonate) enhances its reactivity in substitution and polymerization reactions.
Applications: Its unique structure makes it suitable for specific applications in high-performance materials and biocompatible polymers[][1].
属性
IUPAC Name |
oxetan-3-ylmethyl 4-methylbenzenesulfonate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3C11H14O4S/c3*1-9-2-4-11(5-3-9)16(12,13)15-8-10-6-14-7-10/h3*2-5,10H,6-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFZDKPJVHVOQIC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OCC2COC2.CC1=CC=C(C=C1)S(=O)(=O)OCC2COC2.CC1=CC=C(C=C1)S(=O)(=O)OCC2COC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H42O12S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
726.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![Methyl 2-[2-(4-bromo-2-methylphenyl)-5-fluoro-3-methylindol-1-yl]acetate](/img/structure/B8065192.png)
![Methyl 2-[2-(4-bromo-2-methylphenyl)-5-chloro-6-fluoro-3-methylindol-1-yl]acetate](/img/structure/B8065193.png)
![Methyl 4-[(5-methoxy-3-methylpyrazol-1-yl)methyl]benzoate](/img/structure/B8065201.png)
![4-Methyl-1-[2-nitro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]piperidine](/img/structure/B8065207.png)
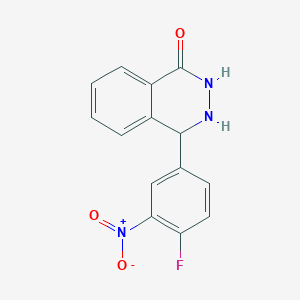
![(3S,4S)-1-(9H-fluoren-9-ylmethoxycarbonyl)-4-[3-[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]-1,2,4-oxadiazol-5-yl]pyrrolidine-3-carboxylic acid](/img/structure/B8065213.png)
![(2S)-1-[(2R)-1-pent-4-ynoylpyrrolidine-2-carbonyl]pyrrolidine-2-carboxylic acid](/img/structure/B8065220.png)
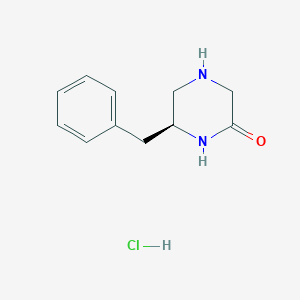
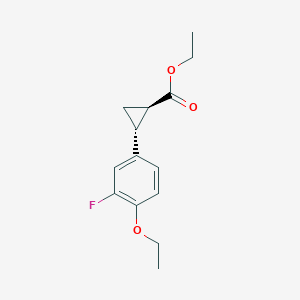
![[(1R,2S)-2-azaniumylcyclopentyl]azanium;dichloride](/img/structure/B8065262.png)
